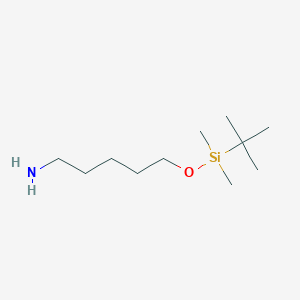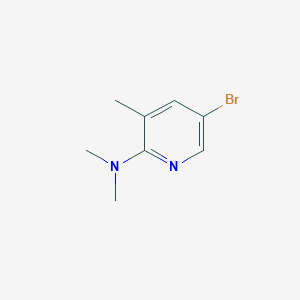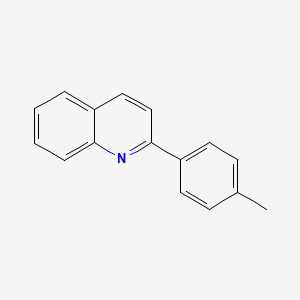
7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
Overview
Description
7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound features an oxirane (epoxide) ring attached to a chromenone structure, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The compound contains anepoxide ring (oxiran-2-yl), which is known to be highly reactive and can interact with various biological targets, such as proteins and nucleic acids .
Mode of Action
The presence of theepoxide ring suggests potential reactivity due to ring strain. This ring can react with nucleophiles, leading to the formation of new carbon-oxygen bonds, potentially leading to degradation or modification of the molecule.
Biochemical Pathways
The reactivity of the epoxide ring suggests that it could potentially interfere with various biochemical processes, particularly those involving nucleophilic reactions .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring . The general reaction scheme is as follows:
Starting Material: 7-hydroxy-4-phenyl-2H-chromen-2-one
Reagent: Epichlorohydrin
Catalyst/Base: Potassium carbonate
Conditions: Reflux
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The chromenone moiety can be reduced to form dihydrocoumarins.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of substituted chromenones with various functional groups.
Scientific Research Applications
7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-phenyl-2H-chromen-2-one: Lacks the oxirane ring but shares the chromenone and phenyl moieties.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The presence of the oxirane ring in 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one distinguishes it from other coumarin derivatives. This ring imparts unique reactivity, allowing the compound to participate in a variety of chemical reactions that are not possible with other similar compounds. Additionally, the phenyl group enhances its potential biological activity compared to other derivatives with different substituents.
Properties
IUPAC Name |
7-(oxiran-2-ylmethoxy)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-18-9-16(12-4-2-1-3-5-12)15-7-6-13(8-17(15)22-18)20-10-14-11-21-14/h1-9,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDZGEASNHBIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217804 | |
| Record name | 7-(2-Oxiranylmethoxy)-4-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24689-28-9 | |
| Record name | 7-(2-Oxiranylmethoxy)-4-phenyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24689-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Oxiranylmethoxy)-4-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3119098.png)



![2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid](/img/structure/B3119132.png)

